molecular formula C8H17N3O2 B584263 Ethyl 2-(4-aminopiperazin-1-yl)acetate CAS No. 158773-35-4

Ethyl 2-(4-aminopiperazin-1-yl)acetate

Cat. No.: B584263
CAS No.: 158773-35-4
M. Wt: 187.243
InChI Key: VFBJPHFLHRKYMT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperazin-1-yl)acetate (CAS: 158773-35-4) is a piperazine derivative with the molecular formula C₈H₁₇N₃O₂ . Its structure comprises a piperazine ring substituted with an amino group at the 4-position, linked to an ethyl acetate moiety via a methylene bridge. This compound is utilized in pharmaceutical and organic synthesis due to its dual functional groups (amine and ester), which enable diverse reactivity. It is commercially available in high purity (≥95%) and is often employed as a building block for drug discovery .

Properties

IUPAC Name

ethyl 2-(4-aminopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJPHFLHRKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668307
Record name Ethyl (4-aminopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158773-35-4
Record name Ethyl (4-aminopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminopiperazin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopiperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-(4-aminopiperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopiperazin-1-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Ethyl 2-(4-aminopiperazin-1-yl)acetate and its analogs:

Compound Name Molecular Formula Key Substituents/Features Applications/Properties References
This compound C₈H₁₇N₃O₂ 4-amino-piperazine, ethyl ester Pharmaceutical intermediate, high reactivity
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Piperidine ring, benzyl carbamate, 4-amino Limited toxicological data; potential hazards
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₀H₂₁N₃O₄ Fmoc-protected piperazine, carboxylic acid Peptide synthesis (amine protection)
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate C₁₄H₂₀N₂O₃ Phenoxy group, piperazine Aromatic interactions; receptor binding
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate C₁₀H₁₅N₃O₄ Acetylated, oxidized piperazine ring Altered basicity; modified hydrogen bonding

Key Observations

Core Ring Systems: The target compound and Fmoc-piperazine derivative () share a piperazine ring, whereas Benzyl 4-aminopiperidine-1-carboxylate () contains a piperidine ring (lacking a second nitrogen). Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity compared to piperidine analogs.

Functional Group Impact: The 4-amino group in the target compound increases nucleophilicity, making it reactive in alkylation or acylation reactions. In contrast, the Fmoc group in serves as a protective moiety, reducing reactivity but improving stability during peptide synthesis.

Toxicity and Safety: Benzyl 4-aminopiperidine-1-carboxylate () has noted toxicological risks (e.g., skin/eye irritation), whereas safety data for the target compound remain undocumented in the provided evidence. The acetylated/oxidized piperazine in may reduce acute toxicity due to decreased amine reactivity.

Biological Activity

Ethyl 2-(4-aminopiperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H16N2O2C_8H_{16}N_2O_2. It features a piperazine ring substituted with an amino group, which contributes to its biological activity. The synthesis typically involves the reaction of ethyl acetate with 4-aminopiperazine under controlled conditions to yield the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits promising antibacterial properties, although it may not be as potent as some standard antibiotics.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results suggest that while this compound shows some antibacterial activity, further optimization may be necessary to enhance its efficacy.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways. For instance, studies on human breast cancer cells have shown that this compound can reduce cell viability significantly.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the ethyl acetate moiety can influence its potency and selectivity towards different biological targets. For example, substituting different groups on the piperazine nitrogen can enhance antimicrobial activity while maintaining low toxicity.

Case Studies

  • Antimicrobial Efficacy : A study by Yurttas et al. evaluated a series of piperazine derivatives, including this compound, against a range of pathogens. The findings suggested that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Anticancer Activity : In a recent investigation, this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The study emphasized the importance of further exploring this compound's mechanism of action in cancer therapy .

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